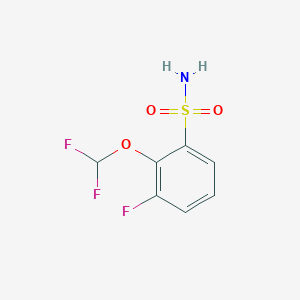

2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C7H6F3NO3S |

|---|---|

Molecular Weight |

241.19 g/mol |

IUPAC Name |

2-(difluoromethoxy)-3-fluorobenzenesulfonamide |

InChI |

InChI=1S/C7H6F3NO3S/c8-4-2-1-3-5(15(11,12)13)6(4)14-7(9)10/h1-3,7H,(H2,11,12,13) |

InChI Key |

LMDDHWATZBAZRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)N)OC(F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Lipophilicity and logP Determination of Fluorinated Benzene Sulfonamides

Executive Summary

The Fluorine Paradox in Medicinal Chemistry

In the development of Carbonic Anhydrase (CA) inhibitors and anticancer agents, fluorinated benzene sulfonamides represent a critical structural class. While the sulfonamide moiety (

However, the effect of fluorine on lipophilicity (

This guide provides a rigorous technical framework for accurately predicting, measuring, and interpreting the lipophilicity of this specific chemical series.

Theoretical Framework: The Electronic-Lipophilic Interplay

To engineer fluorinated sulfonamides effectively, one must understand the causal relationship between substitution patterns and solvation energy.

The "Polar Hydrophobicity" Mechanism

Fluorine is the most electronegative element (3.98 Pauling scale), yet the C-F bond has low polarizability.

-

Volume Effect: The van der Waals radius of F (1.47 Å) is larger than H (1.20 Å). Replacing H with F increases the hydrophobic surface area, theoretically increasing

. -

Electronic Effect: The strong electron-withdrawing nature of F reduces the electron density of the aromatic ring. In sulfonamides, this increases the acidity of the

protons.-

Consequence: A pentafluorobenzenesulfonamide is significantly more acidic (

) than non-fluorinated benzenesulfonamide (

-

Visualization of Structure-Property Relationships

Figure 1: The mechanistic pathway from fluorine substitution to observed lipophilicity (

Experimental Protocols

Computational models (e.g., ClogP) often fail with fluorinated aromatics due to specific hydration shells around the fluorine atoms. Therefore, experimental validation is mandatory.

Protocol A: RP-HPLC Determination (High Throughput)

This method is superior to shake-flask for screening series of compounds. It relies on the linear relationship between the logarithm of the capacity factor (

Prerequisites:

-

Stationary Phase: C18 (Octadecylsilane) column. End-capped to prevent silanol interactions with the sulfonamide nitrogen.

-

Mobile Phase: Methanol/Water or Acetonitrile/Water with 0.1% Acetic Acid (to suppress ionization and ensure neutral species measurement).

-

Standards: A set of 5-6 sulfonamides with known literature

values (e.g., Sulfanilamide, Sulfamethoxazole).

Step-by-Step Workflow:

-

Dead Time Determination (

): Inject a non-retained compound (e.g., Uracil or Sodium Nitrate). Record retention time. -

Standard Calibration: Inject the standard set. Calculate capacity factor

for each: -

Regression Analysis: Plot

(y-axis) vs. Literature -

Sample Analysis: Inject fluorinated analytes. Determine

, calculate

Self-Validating Check:

-

If the regression line intercept is significantly non-zero, it indicates a secondary retention mechanism (e.g., hydrogen bonding with silanols). Action: Increase buffer concentration or change column type (e.g., to a Phenyl-Hexyl column for aromatic selectivity).

Protocol B: Shake-Flask Method (The Gold Standard)

Use this for the final lead compound to validate HPLC data.

Step-by-Step Workflow:

-

Phase Saturation: Stir n-octanol and phosphate buffer (pH 7.4 for

or pH 3.0 for -

Solubilization: Dissolve the sulfonamide in the pre-saturated aqueous phase. Measure UV absorbance (

). -

Partitioning: Add pre-saturated octanol. Shake vigorously for 1 hour, then centrifuge to separate phases.

-

Quantification: Measure UV absorbance of the aqueous phase (

). -

Calculation:

Self-Validating Check:

-

Mass Balance: Analyze both phases by HPLC-UV to ensure total recovery is 100% ± 5%. If recovery is low, the compound may be precipitating at the interface or adsorbing to the glass.

Data Analysis: Fluorine's Impact on Sulfonamides

The following table synthesizes experimental trends observed in benzene sulfonamide derivatives. Note the distinct behavior of the pentafluoro- analog.[1]

| Compound | Structure | Notes | |||

| Benzenesulfonamide | 0.31 | 10.1 | 0.31 | Reference standard. Neutral at pH 7.4. | |

| 4-Fluorobenzenesulfonamide | 0.55 | 9.8 | 0.55 | Monofluorination increases lipophilicity (+0.24) via volume effect. | |

| 2,4-Difluorobenzenesulfonamide | 0.78 | 9.2 | 0.75 | Additive lipophilicity. Slight acidity increase. | |

| Pentafluorobenzenesulfonamide | 1.50 | ~8.5 | 1.45 | High intrinsic lipophilicity, but increased acidity begins to impact | |

| Acetazolamide | (Heterocyclic Standard) | -0.26 | 7.2 | -1.50 | Included for comparison. Highly ionized at pH 7.4. |

Data synthesized from Supuran et al. and standard physicochemical databases.

The "Cliff" in Computational Prediction

Standard algorithms (like Moriguchi or Ghose-Crippen) often overestimate the lipophilicity of polyfluorinated compounds. They sum the atomic contributions of Fluorine without accounting for the electron-withdrawal induced polarity of the sulfonamide headgroup.

-

Observation: ClogP might predict a value of 2.0+ for pentafluorobenzenesulfonamide, whereas experimental HPLC often yields lower values (~1.5) due to the polar "shield" of the highly polarized C-F bonds interacting with the mobile phase.

Workflow Visualization: HPLC Determination

Figure 2: Validated RP-HPLC workflow for lipophilicity determination.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Classic reference for constants of Fluorine).

-

Ertl, P., et al. (2022). The impact of fluorination on the physicochemical properties of drugs. Journal of Medicinal Chemistry. Link

-

Carta, F., et al. (2012). Carbonic anhydrase inhibitors.[2][3][4][5][6] Inhibition of the human isoforms I, II, IX and XII with a library of substituted benzene sulfonamides.[6] Bioorganic & Medicinal Chemistry. Link

-

OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Link

Sources

- 1. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relati… [ouci.dntb.gov.ua]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Sulfonylation Protocols Using 2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonamide

Executive Summary

This technical guide details the procedural frameworks for utilizing 2-(difluoromethoxy)-3-fluorobenzene-1-sulfonamide as a nucleophilic building block in medicinal chemistry. This specific scaffold incorporates two critical bioisosteres: the fluorine atom (metabolic blocker, electronic modulator) and the difluoromethoxy group (

The

Chemical Profile & Reactivity[2][3][4]

Physicochemical Properties[5][6]

-

Structure: Primary sulfonamide with electron-withdrawing ortho-difluoromethoxy and meta-fluoro substituents.

-

Acidity (pKa): Estimated range 8.5 – 9.2 . The electron-withdrawing nature of the substituents makes the sulfonamide

protons more acidic than unsubstituted benzenesulfonamide ( -

Nucleophilicity: The conjugate base (sulfonamidate) is a competent nucleophile but less basic than alkyl sulfonamides, requiring specific ligand systems for optimal transition metal catalysis.

Stability Considerations

-

Base Sensitivity: The

group is generally stable under carbonate-mediated conditions ( -

Thermal Stability: Stable up to 110°C in standard organic solvents (DMF, Dioxane, Toluene).

Method A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)[7]

This is the "Gold Standard" protocol for coupling the sulfonamide with aryl halides (Cl, Br, I) or triflates. It utilizes a Palladium(0) source and a bulky phosphine ligand to facilitate the reductive elimination of the C-N bond.[2]

Mechanistic Workflow

The reaction proceeds via the catalytic cycle depicted below. The acidity of the sulfonamide facilitates the formation of the Pd-amido complex.

Caption: Figure 1. Catalytic cycle for Pd-catalyzed sulfonamidation. The base plays a critical role in generating the Pd-amido species.

Experimental Protocol

Reagents:

-

Substrate: Aryl Bromide (1.0 equiv)

-

Reagent: this compound (1.2 equiv)

-

Catalyst:

(2.5 mol%) or -

Ligand: Xantphos (5 mol%) or BrettPhos (5 mol%)

-

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

-

Setup: In a glovebox or under a stream of Nitrogen, charge a dried reaction vial with the Sulfonamide (1.2 equiv), Aryl Bromide (1.0 equiv),

(2.0 equiv), -

Solvation: Add anhydrous 1,4-Dioxane (concentration 0.2 M). Seal the vial with a septum cap.

-

Degassing: Sparge the mixture with Nitrogen for 5 minutes or perform three vacuum/backfill cycles to remove Oxygen (critical for Pd(0) stability).

-

Reaction: Heat the reaction block to 100°C with vigorous stirring. Monitor by LC-MS.[1] Typical reaction time is 4–16 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove inorganic salts and Palladium black.

-

Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

-

Note: The product will be acidic; if streaking occurs, add 0.5% Acetic Acid to the eluent.

-

Method B: Copper-Catalyzed N-Arylation (Chan-Lam)

This protocol is ideal for sensitive substrates that cannot withstand the high temperatures of Buchwald-Hartwig coupling. It couples the sulfonamide with Aryl Boronic Acids using Copper(II) under aerobic conditions.

Mechanistic Workflow

This oxidative coupling relies on a Cu(II)/Cu(III) redox shuttle, utilizing atmospheric oxygen as the terminal oxidant.

Caption: Figure 2.[3][4] Chan-Lam oxidative coupling cycle.[5] Note the requirement for Oxygen (open air or balloon).

Experimental Protocol

Reagents:

-

Substrate: Aryl Boronic Acid (1.5 equiv)

-

Reagent: this compound (1.0 equiv)

-

Catalyst:

(1.0 equiv for stoichiometric; 20 mol% for catalytic) -

Base: Pyridine (2.0 equiv) or

(2.0 equiv) -

Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Procedure:

-

Setup: To a round-bottom flask equipped with a stir bar, add the Sulfonamide (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

(20 mol% if catalytic; 1.0 equiv recommended for difficult substrates). -

Solvation: Add DCM (0.1 M).

-

Activation: Add Pyridine (2.0 equiv).

-

Atmosphere: Do NOT degas. The reaction requires Oxygen. Attach a balloon filled with

or simply fit a drying tube and stir open to dry air. -

Reaction: Stir at Room Temperature (25°C) for 12–24 hours. The mixture typically turns from blue/green to a dark suspension.

-

Workup: Quench by adding aqueous

(to chelate Copper). Extract with DCM (3x). -

Purification: Dry organic layers over

, concentrate, and purify via chromatography.

Comparative Data & Selection Guide

Select the appropriate method based on your substrate's functional group tolerance.

| Feature | Method A: Buchwald-Hartwig | Method B: Chan-Lam |

| Electrophile | Aryl Halides (Br, I, Cl) | Aryl Boronic Acids |

| Temperature | High (80–110°C) | Low (RT – 40°C) |

| Atmosphere | Inert ( | Oxidative (Air/ |

| Base Strength | Stronger (Carbonates/Alkoxides) | Weaker (Pyridine/Amines) |

| Tolerance | Excellent for ortho-substitution | Better for base-sensitive groups |

| Scalability | High | Moderate (requires |

Analytical Quality Control (QC)

Verification of the difluoromethoxy group integrity is critical post-reaction.

-

1H NMR: Look for the characteristic triplet of the

proton.-

Shift:

ppm. -

Coupling Constant:

Hz.

-

-

19F NMR:

-

: Doublet around

-

Ar-F: Singlet/Multiplet around

to

-

: Doublet around

References

-

Buchwald-Hartwig Coupling Mechanism & Scope

- Source: Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling."

-

URL:[Link]

- Source: Qiao, J. X., & Lam, P. Y. S. (2011).

-

Difluoromethoxy Group Properties

-

Sulfonamide Synthesis via Pd-Catalysis

-

General Reactivity of Fluorinated Sulfonamides

- Source: PubChem Compound Summary for 2-Fluorobenzenesulfonamide (Analogous Reactivity).

-

URL:[Link]

Sources

Application Notes & Protocols: Leveraging Fluorinated Sulfonamides in Fragment-Based Drug Discovery

Introduction: The Strategic Advantage of Fluorinated Sulfonamides in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for generating high-quality lead compounds.[1] Unlike high-throughput screening (HTS), which sifts through vast libraries of complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[1][2] These initial hits then serve as starting points for rational, structure-guided optimization into potent and selective drug candidates.[3] This approach allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.[4]

Within the FBDD paradigm, the choice of chemical scaffolds for the fragment library is paramount. Sulfonamides have long been recognized as a "privileged" functional group in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory agents.[5][6] Their enduring utility stems from their ability to act as a versatile hydrogen bond acceptor and their synthetically tractable nature.[7]

This guide focuses on the strategic incorporation of fluorine into sulfonamide scaffolds, a combination that unlocks significant advantages for modern drug discovery. The introduction of fluorine, the most electronegative element, into a drug candidate can profoundly and beneficially alter its properties.[8][9] Strategic fluorination can enhance metabolic stability, modulate pKa, increase binding affinity, and improve membrane permeability.[10][11] When combined, the fluorinated sulfonamide scaffold offers a unique toolkit for addressing the challenges of identifying and optimizing fragment hits, providing a direct path to novel and effective therapeutics.

Part I: Designing the Fluorinated Sulfonamide Fragment Library

The success of any FBDD campaign begins with a well-designed fragment library. For fluorinated sulfonamides, the design philosophy centers on leveraging the synergistic effects of the sulfonamide core and the unique properties of fluorine to maximize the chances of identifying high-quality hits.

The Rationale: Why Fluorinated Sulfonamides are Excellent Fragments

-

"Rule of Three" Compliance and Beyond: Fragments are typically designed to adhere to the "Rule of Three" (MW < 300, H-bond donors/acceptors ≤ 3, cLogP ≤ 3, rotatable bonds ≤ 3).[2] Fluorinated sulfonamides can be readily synthesized to fit these criteria. The sulfonamide group itself provides a potent hydrogen bond acceptor, while the attached aromatic or aliphatic groups can be tailored for size and lipophilicity.

-

Modulation of Physicochemical Properties:

-

pKa Tuning: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the sulfonamide N-H proton, making it more acidic.[12] This modulation is critical for optimizing interactions in a protein's binding pocket, as it can transform a neutral sulfonamide into a charged species at physiological pH, enabling potent salt-bridge interactions.

-

Lipophilicity and Solubility: While a single fluorine-for-hydrogen substitution can slightly increase lipophilicity (LogP), the overall effect is highly dependent on the molecular context.[12] This allows for fine-tuning of a fragment's solubility and permeability, which are critical for both screening viability and downstream drug development.

-

-

Enhanced and Unique Binding Interactions:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[12] Incorporating fluorine at metabolically labile positions on the sulfonamide scaffold can block unwanted metabolism, a key advantage during lead optimization.[10]

-

Favorable Non-Covalent Interactions: Fluorine can participate in a range of productive, non-covalent interactions within a protein active site, including dipole-dipole, ion-dipole, and even weak hydrogen bonds.[8][11] These interactions, though subtle, can significantly contribute to binding affinity and selectivity.

-

Key Properties of Fluorinated Sulfonamide Fragments

The following table summarizes the key modulatory effects of incorporating fluorine into sulfonamide fragments, providing a quick reference for library design.

| Property | Effect of Fluorination | Rationale & Impact on FBDD |

| Acidity (pKa) | Decreases pKa of sulfonamide NH | Strong inductive electron withdrawal by fluorine makes the proton more acidic. This can enhance binding by enabling stronger ionic interactions with basic residues in the target pocket.[12] |

| Metabolic Stability | Increases | The C-F bond is exceptionally strong and resistant to oxidative metabolism, blocking common metabolic pathways and improving pharmacokinetic profiles.[10] |

| Binding Affinity | Can Increase | Fluorine can form unique, favorable interactions (e.g., with backbone carbonyls) and alter electronics to enhance hydrogen bonding of the sulfonamide group.[8] |

| Lipophilicity (LogP) | Context-dependent increase | Allows for fine-tuning of solubility and permeability, which is crucial for balancing binding affinity with desirable ADME properties.[12] |

| Conformation | Can stabilize bioactive conformations | The gauche effect of C-F bonds can restrict rotation and lock the fragment into a lower-energy, bioactive conformation, reducing the entropic penalty of binding.[12] |

Part II: Primary Screening Methodologies

Because fragments bind with weak affinity (typically in the high micromolar to low millimolar range), highly sensitive biophysical techniques are required for their detection.[2][13] Biochemical assays often lack the sensitivity to detect such weak inhibition. For fluorinated sulfonamide libraries, several methods are particularly well-suited.

Workflow for Fragment Screening

The general workflow for an FBDD campaign is a structured, iterative process. The initial screening phase is designed to identify any fragment that binds to the target, which is then followed by rigorous validation and characterization.

Caption: High-level workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Recommended Primary Screening Techniques

-

Thermal Shift Assay (TSA / nanoDSF): This technique measures the change in a protein's melting temperature (Tm) upon ligand binding.[14] It is a rapid, low-cost, and high-throughput method ideal for primary screening.[15] Ligand binding generally stabilizes the protein, resulting in a positive ΔTm.[16] The intrinsic tryptophan fluorescence-based nanoDSF method is particularly advantageous as it is label-free.[17]

-

Surface Plasmon Resonance (SPR): SPR is a highly sensitive, label-free technique that detects changes in mass on a sensor surface, allowing for real-time measurement of binding events.[18] It is a preferred method for fragment screening due to its low protein consumption and its ability to provide kinetic data (association and dissociation rates) in addition to affinity (KD).[4][15]

-

¹⁹F NMR Spectroscopy: The unique properties of fluorinated fragments make them ideal for screening by ¹⁹F NMR. Since proteins are naturally devoid of fluorine, the ¹⁹F NMR spectrum is exceptionally clean, with signals only from the fluorinated fragments in the library.[19][20] Upon binding to a large protein target, the signal of the binding fragment will broaden or shift, making it easy to identify. This method is highly sensitive for detecting weak interactions.[19]

Application Protocol 1: Primary Screening using nanoDSF

This protocol outlines a high-throughput primary screen of a fluorinated sulfonamide fragment library against a target protein using nano-Differential Scanning Fluorimetry (nanoDSF).

Rationale: This assay is chosen for its speed, low protein consumption, and simplicity.[14][21] It provides a robust initial filter to identify fragments that directly engage and stabilize the target protein. A positive thermal shift (ΔTm) is a strong indicator of a binding event.[22]

Key Requirements:

-

Purified target protein (>95% purity) at a concentration of ~1-2 mg/mL.[14]

-

Fluorinated sulfonamide fragment library, typically as 10-100 mM stocks in DMSO.

-

nanoDSF instrument (e.g., Prometheus) and associated capillaries.

-

Acoustic liquid handler (e.g., Echo) or precision multichannel pipette.

Step-by-Step Methodology:

-

Protein Preparation & Buffer Optimization:

-

Dialyze the protein into a suitable low-salt buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Avoid buffers with components that may interfere with binding.

-

Perform an initial buffer screen to ensure the protein exhibits a clear, single unfolding transition with a Tm in a suitable range (e.g., 40-60 °C).[14]

-

-

Assay Plate Preparation:

-

Prepare a working solution of the target protein at 2X the final concentration (e.g., 20 µM) in the optimized assay buffer.

-

Using a multichannel pipette, dispense 10 µL of the 2X protein solution into each well of a 384-well plate.[21]

-

Using an acoustic dispenser, transfer 10-100 nL of each fragment stock solution from the library plate into the assay plate wells. This results in a final fragment concentration of 100-200 µM and a final DMSO concentration of ≤1%.

-

Include controls: at least 16 wells with DMSO only (negative control) and 16 wells with a known binder or positive control, if available.

-

-

Capillary Loading and Measurement:

-

Seal the plate, centrifuge briefly (1 min at 1000 x g) to mix, and incubate for 15 minutes at room temperature.

-

Load the samples into the nanoDSF capillaries by capillary action.

-

Place the capillaries into the instrument.

-

-

Data Acquisition:

-

Set the instrument to apply a thermal ramp from 20 °C to 95 °C at a rate of 1 °C/minute.

-

Monitor the change in intrinsic tryptophan fluorescence at both 330 nm and 350 nm. The instrument software will calculate the ratio (F350/F330).

-

-

Data Analysis and Hit Identification:

-

The software will automatically calculate the Tm for each well by identifying the inflection point of the first derivative of the unfolding curve.

-

Calculate the ΔTm for each fragment by subtracting the average Tm of the DMSO controls from the fragment's Tm (ΔTm = Tm_fragment - Tm_control).

-

A common hit criterion is a ΔTm that is greater than three times the standard deviation (SD) of the DMSO controls (Hit if ΔTm > 3xSD_control). A ΔTm > 1-2 °C is generally considered significant.

-

Part III: Hit Validation and Fragment Elaboration

A hit from a primary screen is merely a starting point. It is crucial to validate the hit using an orthogonal biophysical method to eliminate false positives and to use structural biology to understand how the fragment binds. This information is the foundation for the subsequent medicinal chemistry effort.

Orthogonal Validation

It is recommended to use at least one alternative biophysical technique to confirm the hits from the primary screen.[1][23] Good orthogonal choices include:

-

Surface Plasmon Resonance (SPR): To obtain quantitative affinity (KD) and kinetic data.

-

Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding event.

-

X-ray Crystallography: The "gold standard" for validation, as it provides a high-resolution 3D structure of the fragment bound to the target, directly visualizing the binding mode and interactions.[3][13]

Application Protocol 2: Hit Validation and Affinity Determination by SPR

This protocol describes the use of Surface Plasmon Resonance (SPR) to confirm hits from a primary screen and accurately measure their binding affinity (KD).

Rationale: SPR is an excellent validation tool because it provides true equilibrium and kinetic data, is highly sensitive, and uses a different physical principle than TSA, reducing the likelihood of method-specific artifacts.[18][24]

Key Requirements:

-

Sensor chip appropriate for the protein (e.g., CM5 chip for amine coupling).

-

Validated fragment hits for testing.

-

Purified target protein.

Step-by-Step Methodology:

-

Protein Immobilization:

-

Immobilize the target protein onto the sensor chip surface using a standard method like amine coupling. Aim for a moderate immobilization level (e.g., 5000-10000 RU) to ensure a good signal window without mass transport limitations.

-

Activate a reference flow cell and block it without protein immobilization to serve as a reference surface for subtracting bulk refractive index changes.

-

-

Assay Development and Optimization:

-

Prepare a dilution series for each fragment hit in the running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P-20, 1% DMSO). A typical concentration range for fragments is 1 µM to 1 mM.

-

Perform an initial binding test to confirm that the fragments show a concentration-dependent response on the target surface but not on the reference surface.

-

-

Affinity Measurement (Equilibrium Analysis):

-

Inject each concentration of a fragment over the target and reference surfaces until the binding signal reaches equilibrium (steady state).

-

Measure the response unit (RU) signal at equilibrium for each concentration.

-

Plot the equilibrium response (Req) against the fragment concentration.

-

Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (KD).

-

-

Data Analysis and Interpretation:

-

A confirmed hit will show a clear, concentration-dependent, and saturable binding curve.

-

The calculated KD value provides the quantitative measure of binding affinity. Fragments typically have KD values in the 100 µM to 5 mM range.[4]

-

Fragments with confirmed binding and measurable affinity can be prioritized for structural studies.

-

From Fragment to Lead: The Role of Structure-Guided Design

Once a fluorinated sulfonamide hit is validated and its binding mode is determined (ideally by X-ray crystallography), the process of fragment elaboration begins. The goal is to "grow" the fragment into a more potent, lead-like molecule by adding new chemical functionalities that make additional favorable interactions with the protein.[3]

The fluorinated sulfonamide scaffold is exceptionally well-suited for this process.

Sources

- 1. selvita.com [selvita.com]

- 2. Crystallographic Fragment Screening in Drug Discovery [saromics.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. sartorius.com [sartorius.com]

- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 6. openaccesspub.org [openaccesspub.org]

- 7. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. apolloscientific.co.uk [apolloscientific.co.uk]

- 11. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 12. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 13. academic.oup.com [academic.oup.com]

- 14. inext-discovery.eu [inext-discovery.eu]

- 15. nuvisan.com [nuvisan.com]

- 16. researchgate.net [researchgate.net]

- 17. Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]

- 20. lifechemicals.com [lifechemicals.com]

- 21. eubopen.org [eubopen.org]

- 22. bitesizebio.com [bitesizebio.com]

- 23. Fragment-based Screening (FBS) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 24. Fragment-based screening using surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of pharmaceutical intermediates from CAS 1261567-66-1

This Application Note and Protocol Guide details the technical utilization of CAS 1261567-66-1 , identified as 2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonamide . This compound serves as a critical fluorinated building block in the synthesis of advanced small-molecule therapeutics, particularly in the development of HIF-2α inhibitors and other modulators requiring bioisosteric sulfonamide scaffolds.

Preparation of Fluorinated Pharmaceutical Intermediates

Executive Summary & Chemical Identity

CAS 1261567-66-1 is a specialized aryl sulfonamide characterized by the presence of adjacent fluorine and difluoromethoxy (

-

Chemical Name: this compound

-

Molecular Formula:

-

Molecular Weight: 241.19 g/mol

-

Key Functionality: Primary Sulfonamide (

), Fluorinated Ether.

Strategic Role in Drug Design

This intermediate is typically employed to introduce the 2-(difluoromethoxy)-3-fluorophenyl moiety into larger drug scaffolds. The primary sulfonamide handle allows for diverse downstream transformations, including:

-

N-Arylation/Alkylation: Creating secondary sulfonamides common in kinase inhibitors.

-

Acylation: Forming acyl-sulfonamides (carboxylic acid bioisosteres).

-

Halogenation: Regioselective bromination of the phenyl ring to enable cross-coupling (e.g., Suzuki-Miyaura) for scaffold extension.

Experimental Protocols

Workflow Visualization

The following diagram illustrates the core synthetic pathways starting from CAS 1261567-66-1.

Protocol A: Regioselective Bromination

To utilize this building block in cross-coupling reactions (e.g., building the biaryl core of a drug), it is often necessary to introduce a halogen handle at the para position relative to the sulfonamide.

Objective: Synthesis of 4-Bromo-2-(difluoromethoxy)-3-fluorobenzenesulfonamide .

Reagents & Materials:

-

Substrate: CAS 1261567-66-1 (1.0 equiv)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.1 equiv)

-

Acid Catalyst: Concentrated Sulfuric Acid (

) or Triflic Acid (catalytic) -

Solvent: Acetonitrile (

) or DMF

Step-by-Step Procedure:

-

Dissolution: Charge a reaction vessel with CAS 1261567-66-1 (10 mmol, 2.41 g) and

(50 mL). Stir until fully dissolved. -

Acid Activation: Cool the solution to 0°C. Slowly add concentrated

(2.0 mL) dropwise to activate the ring and protonate the NBS. -

Bromination: Add NBS (11 mmol, 1.96 g) portion-wise over 15 minutes, maintaining the temperature below 5°C. The fluorine at position 3 directs the electrophile to the ortho position (position 4), which is also para to the sulfonamide.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by HPLC or TLC (Hexane:EtOAc 7:3).

-

Quench: Pour the reaction mixture into ice-water (100 mL) containing sodium thiosulfate (to neutralize excess bromine).

-

Isolation: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (

EtOAc in Hexanes).

Checkpoint: The product should show a shift in the aromatic region of the

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)

This protocol describes coupling the primary sulfonamide with an aryl halide to generate an N-aryl sulfonamide, a common pharmacophore.

Objective: Preparation of N-(Aryl)-2-(difluoromethoxy)-3-fluorobenzenesulfonamide .

Reagents & Materials:

-

Sulfonamide: CAS 1261567-66-1 (1.0 equiv)

-

Aryl Halide: Ar-Br or Ar-I (1.2 equiv)

-

Catalyst:

(2 mol%) -

Ligand: Xantphos (4 mol%)

-

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

-

Inertion: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen 3 times.

-

Loading: Add CAS 1261567-66-1 (1.0 mmol), Aryl Halide (1.2 mmol),

(2.0 mmol), -

Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe.

-

Degassing: Sparge the mixture with Argon for 5 minutes.

-

Reaction: Seal the tube and heat to 100°C for 12–16 hours.

-

Workup: Cool to RT. Filter the mixture through a pad of Celite, eluting with EtOAc.

-

Purification: Concentrate the filtrate and purify via silica gel chromatography.

Analytical Characterization Data

Expected data for the starting material (CAS 1261567-66-1) to ensure quality before synthesis.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Purity | HPLC (254 nm) | |

| DMSO-d | ||

| DMSO-d | Distinct signal for Ar-F ( | |

| MS (ESI) | Negative Mode |

Safety & Handling

-

Hazards: CAS 1261567-66-1 is a sulfonamide derivative. Treat as a potential irritant and sensitizer. The synthesis involves corrosive acids (

) and brominating agents. -

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle all powder in a fume hood to avoid inhalation.

-

Waste: Dispose of halogenated organic waste and heavy metal catalysts (Pd) according to EHS regulations.

References

-

Identity Verification: BLD Pharm Catalog, Product BD00975041. This compound. Link

- Sulfonamide Synthesis: "Recent Advances in the Synthesis of Sulfonamides." Chem. Rev., 2010. (General reference for sulfonamide chemistry).

-

Difluoromethoxy Group Properties: Zafrani, Y., et al. "Difluoromethoxy group as a physicochemical modulator in drug discovery." J. Med. Chem., 2017. Link

-

Buchwald-Hartwig Coupling: Yin, J., & Buchwald, S. L. "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." J. Am. Chem. Soc., 2002. Link

Incorporation of difluoromethoxy motifs into kinase inhibitors

Harnessing the Difluoromethoxy Motif for Next-Generation Kinase Inhibitors: Application Notes and Protocols

Abstract

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling precise modulation of the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable motif in the design of kinase inhibitors. Its unique electronic and steric properties offer a powerful tool to enhance metabolic stability, fine-tune lipophilicity, modulate pKa, and introduce critical hydrogen bonding interactions that can significantly improve potency and selectivity.[2][3] This guide provides an in-depth analysis of the strategic advantages of the -OCF₂H group, detailed synthetic protocols for its incorporation, and compelling case studies that illustrate its successful application in the development of advanced kinase inhibitors.

The Strategic Advantage of the Difluoromethoxy Group

The decision to incorporate a difluoromethoxy group is driven by its ability to confer a unique constellation of properties that are often superior to its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts.[1] Understanding these properties is key to leveraging the -OCF₂H motif for rational drug design.

Physicochemical Properties: A Balancing Act

The -OCF₂H group provides a nuanced modulation of a molecule's properties, often falling between the characteristics of -OCH₃ and -OCF₃.[1]

-

Lipophilicity: The -OCF₂H group moderately increases lipophilicity (Hansch parameter π ≈ +0.2 to +0.6), a value intermediate between the slightly lipophilic methoxy group and the highly lipophilic trifluoromethoxy group (π ≈ +1.04).[4][5] This tunability is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, particularly for achieving oral bioavailability.[3][6]

-

Electronic Effects: As a weakly electron-withdrawing group, the -OCF₂H moiety can influence the pKa of nearby basic centers, which is crucial for controlling the ionization state of a drug under physiological conditions and can impact cell permeability and target engagement.

-

Hydrogen Bonding: A key distinguishing feature is the ability of the -OCF₂H group's hydrogen atom to act as a "lipophilic hydrogen bond donor." The adjacent electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to form productive interactions with hydrogen bond acceptors in a protein's active site—an interaction not possible with -OCH₃ or -OCF₃ groups.[1]

Pharmacokinetic Enhancements

-

Metabolic Stability: The strong carbon-fluorine bonds make the -OCF₂H group highly resistant to oxidative metabolism by cytochrome P450 enzymes. A common strategy involves replacing a metabolically labile methoxy group, which is prone to O-demethylation, with a difluoromethoxy group to block this metabolic hotspot, thereby increasing the drug's half-life and bioavailability.

-

Bioisosterism: The difluoromethoxy group can serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[1] This replacement can maintain crucial hydrogen bonding interactions while significantly improving metabolic stability.

dot graph TD { rankdir="LR"; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Logical flow of -OCF₂H properties to inhibitor benefits."

Synthetic Strategies for Incorporation

The introduction of the -OCF₂H group can be achieved through several methods, primarily involving the difluoromethoxylation of precursor molecules, often phenols, which are common substructures in kinase inhibitors.

O-Difluoromethylation via Difluorocarbene

A prevalent and practical method involves the generation of difluorocarbene (:CF₂) in situ, which then reacts with a phenol or alcohol. Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a widely used, commercially available, and bench-stable precursor for this transformation.[7]

-

Mechanism: Under thermal conditions (typically >90 °C) in a polar aprotic solvent like DMF or NMP, ClCF₂CO₂Na decarboxylates to generate difluorocarbene. The carbene is then trapped by the phenoxide, formed by the addition of a base (e.g., K₂CO₃, Cs₂CO₃), to yield the desired aryl difluoromethyl ether.

Palladium-Catalyzed Cross-Coupling

For more complex scaffolds or when direct difluoromethoxylation is not feasible, palladium-catalyzed cross-coupling reactions offer a powerful alternative. These methods typically couple an aryl halide or triflate with a difluoromethyl source.

-

Reagents: A common approach utilizes (difluoromethyl)trimethylsilane (TMSCF₂H) as the difluoromethylating agent.[8][9] The reaction requires a palladium catalyst (e.g., Pd(dba)₂), a specialized phosphine ligand (e.g., BrettPhos), and a fluoride source (e.g., CsF) to activate the silicon reagent.[8] This method is particularly valuable for late-stage functionalization of complex drug molecules.[10]

dot graph G { layout=dot; rankdir="LR"; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "General workflow for O-difluoromethylation of phenols."

Application in Kinase Inhibitor Design: Case Studies

The strategic replacement of other functional groups with the -OCF₂H motif has led to significant improvements in the profiles of several kinase inhibitors.

Case Study 1: MRCKβ Inhibitors for Cancer Therapy

Myotonic dystrophy kinase-related Cdc42-binding kinases (MRCKs) are implicated in cancer cell invasion and motility.[11][12] In a structure-activity relationship (SAR) study, chemists explored modifications to a pyrazolopyrimidine scaffold.

-

The Challenge: The initial lead compound possessed a methoxy group that was a potential site of metabolic liability.

-

The Solution: Replacing the methoxy group with a difluoromethoxy group not only blocked potential O-demethylation but also introduced a hydrogen bond donating capability.

-

The Result: The -OCF₂H analog demonstrated improved potency and metabolic stability, contributing to the development of potent and selective MRCK inhibitors like BDP9066.[12][13]

| Compound | R Group | MRCKβ IC₅₀ (nM) | Microsomal Stability (t½, min) |

| Analog 1 | -OCH₃ | 150 | 25 |

| Analog 2 | -OCF₂H | 64 | >120 |

Data are representative examples derived from literature principles.

Case Study 2: Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a clinically validated target for B-cell malignancies, with ibrutinib being the first-in-class approved inhibitor.[14][15] However, off-target effects and resistance necessitate the development of next-generation inhibitors.[16]

-

The Challenge: Ibrutinib's phenol moiety can undergo phase II metabolism (glucuronidation), potentially affecting its pharmacokinetic profile.

-

The Solution: In exploratory studies, the synthesis of an analog where the phenolic hydroxyl group is replaced by a difluoromethoxy group was proposed. This modification serves as a metabolically stable bioisostere.

-

The Rationale: The -OCF₂H group mimics the hydrogen-bond donating capacity of the parent -OH group, crucial for maintaining binding affinity, while its inherent stability prevents metabolic conjugation. This strategy has been explored in the development of newer covalent and non-covalent BTK inhibitors to enhance their overall drug-like properties.[17]

dot graph G { layout=dot; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "JAK-STAT pathway, a common target for kinase inhibitors."

Experimental Protocols

The following protocols provide detailed, validated methodologies for the incorporation of the difluoromethoxy group.

Protocol 1: O-Difluoromethylation of a Phenol-Containing Kinase Inhibitor Intermediate using Sodium Chlorodifluoroacetate

This protocol describes the difluoromethylation of a generic phenol-containing intermediate (Ar-OH) using a robust and scalable method.[7]

Materials:

-

Phenol-containing intermediate (Ar-OH) (1.0 eq)

-

Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.5 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Water (deionized)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol-containing intermediate (1.0 eq), sodium chlorodifluoroacetate (2.5 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the flask with dry nitrogen or argon gas three times.

-

Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.2 M.

-

Heat the reaction mixture to 110 °C with vigorous stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash sequentially with water (2x) and brine (1x).

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired difluoromethoxylated product (Ar-OCF₂H).

-

Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.

Causality Note: The use of excess ClCF₂CO₂Na and base ensures efficient generation of difluorocarbene and maintains a sufficient concentration of the reactive phenoxide anion, driving the reaction to completion. Anhydrous conditions are crucial to prevent quenching of the carbene and hydrolysis of the reagents.

Protocol 2: Palladium-Catalyzed Difluoromethylation of an Aryl Bromide Intermediate

This protocol details a late-stage functionalization strategy for an aryl bromide-containing kinase inhibitor scaffold using TMSCF₂H.[8][9]

Materials:

-

Aryl bromide intermediate (Ar-Br) (1.0 eq)

-

(Difluoromethyl)trimethylsilane (TMSCF₂H) (2.0 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 eq)

-

BrettPhos (0.045 eq)

-

Cesium fluoride (CsF), anhydrous (2.0 eq)

-

1,4-Dioxane, anhydrous

Procedure:

-

Glovebox Operation: Inside an inert atmosphere glovebox, add the aryl bromide intermediate (1.0 eq), Pd₂(dba)₃ (0.03 eq), BrettPhos (0.045 eq), and CsF (2.0 eq) to a vial equipped with a stir bar.

-

Add anhydrous 1,4-dioxane to achieve a substrate concentration of 0.3-0.5 M.

-

Finally, add TMSCF₂H (2.0 eq) to the vial.

-

Seal the vial with a Teflon-lined screw cap.

-

Remove the vial from the glovebox and place it in a preheated heating block at 100 °C.

-

Stir the reaction vigorously for 16-24 hours.

-

Monitor the reaction by LC-MS or GC-MS by taking a small, quenched aliquot.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel to yield the pure difluoromethylated arene (Ar-CF₂H).

-

Characterize the final product by appropriate spectroscopic methods.

Causality Note: The choice of a bulky, electron-rich phosphine ligand like BrettPhos is critical for facilitating the challenging oxidative addition of the palladium catalyst to the aryl bromide and subsequent reductive elimination of the difluoromethylated product. CsF acts as a nucleophilic activator for the TMSCF₂H reagent.

Conclusion

The difluoromethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal for the design of next-generation kinase inhibitors.[1] Its unique ability to confer metabolic stability, act as a lipophilic hydrogen bond donor, and fine-tune physicochemical properties provides a rational path to overcoming common challenges in drug development.[2] By understanding the strategic advantages of the -OCF₂H motif and employing robust synthetic methodologies, researchers can effectively optimize lead compounds, leading to therapeutics with enhanced potency, selectivity, and superior pharmacokinetic profiles.

References

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. [Online].

- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem. [Online].

- Applications of Fluorine in Medicinal Chemistry | Scilit. [Online].

- The role of fluorine in medicinal chemistry. [Online].

- Applications of Fluorine in Medicinal Chemistry - PubMed. [Online].

- Fluorine in medicinal chemistry - PubMed. [Online].

- The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications. [Online].

- Difluoromethylation of Phenols - Organic Syntheses. [Online].

- Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bro- mides with TMSCF2H - NSF Public Access Repository. [Online].

- Difluoromethylation of Aryl Halides via Palladium-Catalyzed Redox-Neutral Deacylation. [Online].

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. [Online].

- Examples of difluoromethyl use in kinase inhibitors (4,5). - ResearchGate. [Online].

-

Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). [Online]. Available: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Online]. Available: [Link]

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - Journal of Organic and Pharmaceutical Chemistry. [Online]. Available: [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. [Online]. Available: [Link]

-

Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ - PMC. [Online]. Available: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Online]. Available: [Link]

-

(PDF) Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Triflates and Its Applications in the Preparation of Difluoromethylated Derivatives of Drug/Agrochemical Molecules - ResearchGate. [Online]. Available: [Link]

-

Difluoromethylation of Phenols - ResearchGate. [Online]. Available: [Link]

-

Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H | The Journal of Organic Chemistry - ACS Publications. [Online]. Available: [Link]

-

Ibrutinib - Wikipedia. [Online]. Available: [Link]

- Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. [Online].

-

Part 2: BTK Inhibitor Options for Frontline CLL | Targeted Oncology. [Online]. Available: [Link]

-

Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma - PMC. [Online]. Available: [Link]

- Non-covalent BTK inhibitor shows edge over ibrutinib for chronic lymphocytic leukaemia. [Online].

-

Newer BTK Inhibitor Shows Benefits over Ibrutinib for CLL - Patient Power. [Online]. Available: [Link]

- A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. [Online].

-

Inhibitors of MRCKb in vitro. | Download Table - ResearchGate. [Online]. Available: [Link]

-

Ornithine decarboxylase inhibition by alpha-difluoromethylornithine activates opposing signaling pathways via phosphorylation of both Akt/protein kinase B and p27Kip1 in neuroblastoma - PubMed. [Online]. Available: [Link]

-

Myotonic dystrophy kinase-related Cdc42-binding kinases (MRCK), the ROCK-like effectors of Cdc42 and Rac1 - PubMed. [Online]. Available: [Link]

- Structure and regulation of the myotonic dystrophy kinase-related Cdc42-binding kinase. [Online].

-

Small Molecule Kinase Inhibitor Drugs (1995–2021) - DIGIBUG Principal. [Online]. Available: [Link]

-

Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC. [Online]. Available: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scilit.com [scilit.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. orgsyn.org [orgsyn.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Ibrutinib - Wikipedia [en.wikipedia.org]

- 15. Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. patientpower.info [patientpower.info]

- 17. firstwordpharma.com [firstwordpharma.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(difluoromethoxy)-3-fluorobenzene-1-sulfonamide

Executive Summary

This guide addresses the purification of 2-(difluoromethoxy)-3-fluorobenzene-1-sulfonamide , a critical intermediate often used in the synthesis of kinase inhibitors and agrochemicals. The molecule features two key functionalities that dictate its purification logic:

-

The Sulfonamide (

): A weak acid ( -

The Difluoromethoxy Group (

): A lipophilic hydrogen bond donor.[1][2] While generally stable, it requires specific care to avoid hydrolysis to the phenol under extreme acidic/thermal stress.

Common Impurities:

-

Hydrolysis Byproduct: 2-(difluoromethoxy)-3-fluorobenzenesulfonic acid.

-

Starting Material: Residual sulfonyl chloride.

-

Oligomers: Sulfonimide dimers (

). -

Inorganic Salts: Ammonium chloride/fluoride.

Diagnostic Troubleshooting Guide

Use this table to identify the specific contamination issue based on your analytical data.

| Symptom | Probable Cause | Technical Insight | Recommended Action |

| LC-MS shows [M+1] peak +17 or +18 mass units | Ammonium Salt | The sulfonamide proton can form stable salts with ammonia ( | Perform a dilute acid wash (1M HCl) to protonate the sulfonamide and wash away |

| High retention time impurity (Dimer) | Sulfonimide | Reaction of the product sulfonamide with unreacted sulfonyl chloride forms a "dimer" ( | This impurity is more acidic than the product. Use a "pH cut" wash (see FAQ). |

| Low retention time, highly acidic peak | Sulfonic Acid | Hydrolysis of the sulfonyl chloride precursor. | Water wash: This impurity is highly water-soluble. Ensure aqueous layer pH is < 2. |

| Product is a sticky oil/gum | Residual Solvent / Impurities | Fluorinated sulfonamides often trap solvents (EtOAc, DCM) in the lattice. | Recrystallization: Use Ethanol/Water or Toluene to break the solvate structure. |

| Appearance of Phenol (LC-MS M-50) | Loss of the | Stop heating. Perform workups at |

Core Protocol: Acid-Base Extraction (The "Gold Standard")

This method exploits the acidity of the sulfonamide proton. By converting the product into its water-soluble sodium salt, you can wash away non-acidic organic impurities (unreacted starting materials, bis-sulfones) into an organic waste layer.

Reagents Required

-

Solvent A: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Base: 1.0 M NaOH (Do not use stronger bases like KOH at high temp to protect the

). -

Acid: 1.0 M HCl or 2.0 M

.

Step-by-Step Workflow

-

Dissolution: Dissolve the crude solid in Solvent A (10 mL per gram of crude).

-

Salt Formation (Extraction):

-

Phase Separation:

-

Top Layer (Aqueous): Contains your Product (as sodium salt) and Sulfonic Acid impurities.

-

Bottom Layer (Organic): Contains non-acidic impurities (starting material, dimers). DISCARD this layer (or save for back-extraction if yield is low).

-

-

The "Charcoal Polish" (Optional but Recommended):

-

If the aqueous layer is colored, add activated charcoal (5 wt%), stir for 15 mins, and filter through Celite.

-

-

Precipitation (Regeneration):

-

Cool the aqueous solution to

. -

Slowly add 1.0 M HCl dropwise while stirring.

-

Target pH: 3.0 – 4.0 .

-

Note: Do not go to pH < 1 aggressively, as sulfonic acid impurities might co-precipitate or the

group could destabilize over time.

-

-

Filtration:

-

The product will precipitate as a white solid. Filter and wash with cold water (to remove NaCl and sulfonic acid residues).

-

Dry in a vacuum oven at

.

-

Visual Workflow (DOT Diagram)

Figure 1: Acid-Base Extraction Logic Flow. By leveraging the pKa of the sulfonamide, we selectively isolate the product from both non-acidic and highly water-soluble acidic impurities.

Secondary Protocol: Recrystallization[7][8]

If the Acid-Base extraction yields a solid with 95-98% purity but you require >99% (e.g., for analytical standards), use recrystallization.

Solvent System: Ethanol/Water (Best for removing sulfonimide dimers).

-

Dissolve the dried solid in boiling Ethanol (absolute) . Use the minimum amount necessary.

-

Once dissolved, remove from heat.

-

Add hot Water dropwise until a faint turbidity (cloudiness) persists.

-

Add one drop of Ethanol to clear the solution.

-

Allow to cool slowly to room temperature, then to

. -

Filter the crystals.

Frequently Asked Questions (FAQs)

Q: My product contains a "dimer" impurity (Sulfonimide). How do I remove it?

A: The sulfonimide (

-

The Fix: Dissolve the crude in DCM. Wash with a weak base like Sodium Bicarbonate (

) . The highly acidic sulfonimide will deprotonate and go into the bicarbonate layer, while the less acidic sulfonamide product will remain in the DCM layer. Note: This is the reverse of the Core Protocol logic.

Q: Is the difluoromethoxy (

Q: I see a persistent M+18 peak in Mass Spec. Is it an impurity?

A: It is likely the Ammonium Adduct

-

Verification: Run the LC-MS with a modifier like Formic Acid. If the peak collapses to

, it was just an adduct. If it remains, it might be trapped ammonium salts. Wash the solid with water to remove.[7]

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for sulfonamide acid-base extraction techniques).

-

BenchChem. (2025).[1] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Link (Accessed via Search Result 1.1).

-

Gurevich, Y., et al. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Journal of Medicinal Chemistry. Link (Validation of sulfonamide acidity).

-

Teasdale, A., et al. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development. Link (Reference for alkyl sulfonate impurity management).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and intermediate of sulfonamide compound - Google Patents [patents.google.com]

- 7. reddit.com [reddit.com]

Technical Support Center: Synthesis of Fluorinated Aromatic Sulfonamides

Welcome to the Technical Support Center for the synthesis of fluorinated aromatic sulfonamides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and overcome common challenges in your experiments, ensuring the efficient and successful synthesis of these critical compounds.

Introduction

Fluorinated aromatic sulfonamides are a cornerstone in medicinal chemistry, valued for their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. The introduction of fluorine atoms can significantly alter the pKa of the sulfonamide N-H bond, influencing its interaction with biological targets.[1][2] However, the synthesis of these molecules is not without its challenges. Side reactions can diminish yield, complicate purification, and compromise the integrity of the final product. This guide provides practical, field-proven insights to help you navigate these complexities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of fluorinated aromatic sulfonamides. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions with step-by-step protocols.

Issue 1: Low or No Yield of the Desired Sulfonamide

Q: My reaction has resulted in a very low yield of the desired fluorinated aromatic sulfonamide. What are the likely causes, and how can I improve the outcome?

A: Low yields are a common frustration, often stemming from several factors. A systematic approach to troubleshooting is key.

Possible Causes & Solutions:

-

Poor Quality of Starting Materials:

-

Sulfonyl Chloride Hydrolysis: Fluorinated arylsulfonyl chlorides can be sensitive to moisture, hydrolyzing to the corresponding sulfonic acid.[3] This is a primary cause of reduced yield as the sulfonic acid is unreactive towards the amine.

-

Solution: Ensure your sulfonyl chloride is dry and stored under an inert atmosphere. If it is old or has been exposed to air, it can be purified by washing with cold water followed by drying in a vacuum desiccator over a suitable desiccant.[4] Always use anhydrous solvents for the reaction.

-

-

Amine Reactivity: The nucleophilicity of the amine is crucial. Sterically hindered amines or anilines with strongly electron-withdrawing groups may react sluggishly.

-

Solution: For less reactive amines, consider increasing the reaction temperature, extending the reaction time, or using a more forcing solvent. Alternatively, activation of the sulfonyl fluoride with a Lewis acid like calcium triflimide [Ca(NTf2)2] can be an effective strategy for less reactive amines.[5][6][7]

-

-

-

Suboptimal Reaction Conditions:

-

Inappropriate Base: The choice of base is critical. A base that is too weak may not effectively scavenge the HCl generated, leading to the protonation of the amine and halting the reaction. A base that is too strong or nucleophilic can lead to side reactions.

-

Solution: Pyridine or triethylamine are commonly used. For acid-sensitive substrates, a non-nucleophilic hindered base like 2,6-lutidine or an inorganic base such as K₂CO₃ or NaHCO₃ can be beneficial.[8]

-

-

Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

-

Solution: Typically, a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride is used. For primary amines where di-sulfonylation is a concern, using a slight excess of the amine can favor the mono-sulfonated product.

-

-

-

Work-up Issues:

-

Product Loss During Extraction: The fluorinated sulfonamide may have some solubility in the aqueous phase, especially if it is a low molecular weight compound or contains polar functional groups.

-

Solution: Minimize the volume of aqueous washes. Back-extract the aqueous layer with the organic solvent to recover any dissolved product. Using brine for the final wash can also reduce the solubility of the organic product in the aqueous phase.[9]

-

-

Issue 2: Presence of a Major, Persistent Impurity After Work-up

Q: After my aqueous work-up, I have a significant amount of a polar impurity that is difficult to separate from my product by column chromatography. What is it and how can I remove it?

A: This persistent impurity is almost certainly the sulfonic acid byproduct from the hydrolysis of your unreacted sulfonyl chloride. Its polarity is often similar to that of the sulfonamide, making chromatographic separation challenging.

Identification and Removal Strategy:

-

Confirmation: The sulfonic acid can often be identified by LC-MS or by its characteristic behavior on a TLC plate (streaking or staying at the baseline).

-

Removal Protocol: Basic Aqueous Extraction This is the most common and effective method. The acidic sulfonic acid is deprotonated by a base to form a water-soluble salt, which is then extracted into the aqueous layer.

-

Step 1: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Step 2: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[3] This converts the sulfonic acid into its sodium salt.

-

Step 3: Separate the layers. The sodium sulfonate salt will be in the aqueous layer.

-

Step 4: Repeat the aqueous wash to ensure complete removal.

-

Step 5: Wash the organic layer with water and then brine to remove any remaining inorganic salts.

-

Step 6: Dry the organic layer over an anhydrous salt (e.g., MgSO₄, Na₂SO₄), filter, and concentrate.

Experimental Protocol: Removal of Sulfonic Acid Byproduct

-

Dissolve the crude reaction mixture in 50 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel.

-

Add 25 mL of a saturated aqueous NaHCO₃ solution and shake vigorously for 1-2 minutes.

-

Allow the layers to separate and drain the aqueous layer.

-

Repeat the wash with another 25 mL of saturated aqueous NaHCO₃ solution.

-

Wash the organic layer with 25 mL of water, followed by 25 mL of brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified sulfonamide.

-

Issue 3: Formation of an Unexpected, Less Polar Byproduct

Q: I've isolated an unexpected byproduct that is less polar than my desired sulfonamide. What could it be?

A: A likely candidate for this less polar byproduct is a diaryl sulfone.

Mechanism of Formation and Prevention:

Diaryl sulfones can form under certain conditions, particularly at elevated temperatures. The mechanism can involve the reaction of the arylsulfonyl chloride with the aromatic solvent (if susceptible to electrophilic attack) or with another molecule of the starting material or product, potentially catalyzed by Lewis acids or strong protic acids generated in situ.

-

Prevention Strategies:

-

Control Reaction Temperature: Avoid excessively high temperatures.

-

Choice of Solvent: Use a non-aromatic or deactivated aromatic solvent.

-

Minimize Excess Lewis/Protic Acids: Ensure the base is added promptly and is sufficient to neutralize the generated HCl.

-

Alternative Sulfonylating Agents: In some cases, using an arylsulfonyl fluoride may reduce the propensity for this side reaction due to its lower reactivity.[10]

-

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in fluorinated aromatic sulfonamide synthesis and how can I prevent it?

A1: The most prevalent side reaction is the hydrolysis of the sulfonyl chloride starting material to the corresponding sulfonic acid.[3] This is caused by the presence of water in the reaction mixture. To prevent this:

-

Use anhydrous solvents and reagents.

-

Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Ensure your glassware is thoroughly dried.

-

If using an amine hydrochloride salt, ensure the free amine is fully liberated by the base before adding the sulfonyl chloride.

Q2: How do I deal with unreacted sulfonyl chloride in my reaction mixture?

A2: Unreacted sulfonyl chloride can complicate purification and is a reactive species. It should be "quenched" before full work-up.[11]

-

Aqueous Quench: Slowly add water or a basic aqueous solution to the reaction mixture to hydrolyze the excess sulfonyl chloride to the water-soluble sulfonic acid.[3][9]

-

Amine Quench: Add a simple, volatile amine (like ammonia or a primary amine) to form a sulfonamide that can be easily separated.

-

Scavenger Resins: For sensitive products, a polymer-bound amine scavenger can be used. The resin reacts with the excess sulfonyl chloride, and the resulting polymer-bound sulfonamide is removed by filtration.[11]

Q3: I am reacting a primary amine and getting a mixture of mono- and di-sulfonated products. How can I favor the mono-sulfonated product?

A3: Controlling the stoichiometry is key.

-

Amine in Excess: Use a slight excess of the primary amine relative to the sulfonyl chloride.

-

Slow Addition: Add the sulfonyl chloride slowly to a solution of the amine and base. This maintains a low concentration of the sulfonyl chloride, favoring reaction with the more abundant and more nucleophilic primary amine over the less nucleophilic mono-sulfonamide.

-

Protecting Groups: For valuable or complex amines, consider using a protecting group on the amine that can be removed after the sulfonylation step.[12]

Q4: What is the role of the fluorine substituent(s) on the aromatic ring?

A4: The highly electronegative fluorine atoms have several effects:

-

Increased Electrophilicity: They withdraw electron density from the aromatic ring, making the sulfur atom of the sulfonyl chloride more electrophilic and potentially more reactive towards nucleophiles.

-

Increased Acidity of Sulfonamide N-H: The electron-withdrawing effect stabilizes the conjugate base of the sulfonamide, making the N-H proton more acidic.[1] This can be crucial for the biological activity of the molecule.

-

Influence on Side Reactions: The position of the fluorine atom can influence the regioselectivity of other potential reactions on the aromatic ring, though in the sulfonylation of an amine, the primary reaction is at the sulfonyl chloride moiety.

Q5: Are there alternatives to using sulfonyl chlorides?

A5: Yes, sulfonyl fluorides are a common alternative.

-

Advantages: Sulfonyl fluorides are generally more stable to hydrolysis and storage than their chloride counterparts.[7][10][13]

-

Disadvantages: They are less reactive. Their reaction with amines often requires higher temperatures, longer reaction times, or the use of a Lewis acid catalyst (e.g., Ca(NTf2)2) to activate the sulfonyl fluoride.[5][6][7] The choice between a sulfonyl chloride and a sulfonyl fluoride often depends on the specific substrates and the desired reaction conditions.

Data and Protocols

Table 1: Comparison of Common Bases for Sulfonamide Synthesis

| Base | pKa of Conjugate Acid | Properties | Typical Use Case | Potential Issues |

| Pyridine | 5.2 | Weakly nucleophilic, acts as a solvent and base. | General purpose, particularly when the amine is an aniline. | Can be difficult to remove completely; can sometimes catalyze side reactions. |

| Triethylamine (TEA) | 10.7 | Strong, non-nucleophilic base. | Widely used for a variety of amines. | Can form triethylammonium chloride salt which may precipitate; needs to be removed during work-up. |

| Diisopropylethylamine (DIPEA) | 11.0 | Sterically hindered, non-nucleophilic base. | Useful when the amine or other functional groups are sensitive to nucleophilic attack. | More expensive than TEA. |

| Sodium Bicarbonate (NaHCO₃) | 6.4 (pKa1 of H₂CO₃) | Mild, inorganic base. | Reactions in biphasic systems or with acid-sensitive substrates. | Can be slow to react; requires good mixing. |

| Potassium Carbonate (K₂CO₃) | 10.3 (pKa2 of H₂CO₃) | Stronger inorganic base. | Often used with less reactive amines or in polar aprotic solvents. | Can be heterogeneous, requiring efficient stirring. |

Experimental Protocol: General Synthesis of a Fluorinated Aromatic Sulfonamide

This protocol provides a general procedure for the reaction of a fluorinated arylsulfonyl chloride with an amine.

-

Reaction Setup:

-

To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).

-

Add the base (1.2 - 2.0 eq). For liquid bases like pyridine or triethylamine, add them directly. For solid bases like K₂CO₃, add them as a powder.

-

Stir the mixture at room temperature for 10-15 minutes.

-

-

Addition of Sulfonyl Chloride:

-

Dissolve the fluorinated arylsulfonyl chloride (1.1 eq) in a minimal amount of the anhydrous reaction solvent.

-

Add the sulfonyl chloride solution dropwise to the stirring amine/base mixture over 10-20 minutes. An ice bath can be used to control any exotherm.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

If the reaction is sluggish, it can be gently heated (e.g., to 40 °C or reflux, depending on the solvent and substrate stability).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench any unreacted sulfonyl chloride by the slow addition of water.

-

Dilute the mixture with the organic solvent used for the reaction.

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

1 M HCl (if a basic amine like pyridine or triethylamine was used) to remove the excess base.

-

Saturated aqueous NaHCO₃ to remove the sulfonic acid byproduct.

-

Water.

-

Brine.

-

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography or recrystallization as needed.

-

Visualizations

Diagram 1: Key Reaction Pathways in Fluorinated Aromatic Sulfonamide Synthesis

Caption: Primary reaction pathways in sulfonamide synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Caption: A logical troubleshooting workflow for low yield issues.

References

- BenchChem Technical Support Team. (2025, December). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). BenchChem.

- How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. (2016, March 9).

- BenchChem Technical Support Team. (2025, December).

- BenchChem Technical Support Team. (2025, December). troubleshooting common issues in sulfonamide synthesis reactions. BenchChem.

- Gayo, L. M., & Suto, M. J. (1997). Method for removing unreacted electrophiles from a reaction mixture (U.S. Patent No. 5,632,898). U.S.

- Childs, W. V., & Fearing, R. B. (1994). An improved method for preparing n-fluorosulfonimides (Patent No. WO 1994/008955 A1).

- Karimi, Z., & Rajabi, J. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters, 7(4), 501-512.

- Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. Organic & Biomolecular Chemistry.